cimetidine sulfoxide chemical structure and properties
cimetidine sulfoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine sulfoxide is the primary and major metabolite of cimetidine, a well-known histamine H2-receptor antagonist used in the treatment of peptic ulcers and other gastroesophageal disorders.[1][2] The metabolic conversion of cimetidine to its sulfoxide form is a crucial aspect of its pharmacokinetic profile and is primarily mediated by hepatic enzymes.[1][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to cimetidine sulfoxide, tailored for professionals in the fields of pharmaceutical research and drug development.
Chemical Structure and Properties
Cimetidine sulfoxide is formed by the oxidation of the sulfur atom in the side chain of the cimetidine molecule.[3] This structural modification imparts distinct physicochemical properties to the metabolite compared to the parent drug.
Chemical Structure:
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IUPAC Name: 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
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Molecular Formula: C₁₀H₁₆N₆OS
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Canonical SMILES: CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
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InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N
The structure of cimetidine sulfoxide is characterized by the presence of an imidazole ring, a guanidine group, and a sulfoxide moiety. The sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of enantiomers.
Physicochemical Properties
Cimetidine sulfoxide is typically a white to off-white solid. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 268.34 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (83.33 mg/mL) | |
| XLogP3 | -1.1 |
Metabolism and Signaling Pathway
The biotransformation of cimetidine to cimetidine sulfoxide is a key metabolic pathway. This S-oxidation is catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver and small intestine.
The metabolic conversion can be visualized as follows:
Experimental Protocols
The quantification of cimetidine sulfoxide in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Serum Samples
This protocol describes the simultaneous determination of cimetidine and cimetidine sulfoxide in serum.
Experimental Workflow:
Methodology:
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Sample Preparation:
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To 0.5 mL of serum, add the internal standard (ornidazole).
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Perform solid-phase extraction using a Bond Elut C18 column.
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Chromatographic Conditions:
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Column: Reversed-phase C18 column.
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Mobile Phase: A suitable mobile phase for the separation of cimetidine, cimetidine sulfoxide, and the internal standard.
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Flow Rate: As per standard laboratory practice.
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Detection: UV detection at 229 nm.
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Quantification:
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Construct a calibration curve using standards of known concentrations.
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Determine the concentration of cimetidine sulfoxide in the sample by comparing its peak area to the calibration curve.
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Performance Characteristics:
| Parameter | Value | Reference |
| Absolute Recovery | 93% to 104% | |
| Minimum Detection Limit | 0.05 mg/L | |
| Linearity Range | Up to 7.5 mg/L | |
| Between-Run Precision (CV) | < 5% |
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the determination of cimetidine in the presence of its sulfoxide derivative.
Methodology:
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Sample Application:
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Spot the sample solution on a silica gel HPTLC plate (10 x 20 cm).
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Chromatographic Development:
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Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).
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Development Time: Approximately 20 minutes.
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Densitometric Analysis:
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Scan the plate at a suitable wavelength for cimetidine sulfoxide. For cimetidine, the detection wavelength is 218 nm.
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Quantify the amount of cimetidine sulfoxide by measuring the peak area.
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Performance Characteristics:
| Parameter | Value (for Cimetidine/Sulfoxide) | Reference |
| Rf Value | 0.85 / 0.59 |
Conclusion
Cimetidine sulfoxide is a significant metabolite of cimetidine, and its formation is a critical factor in the overall disposition of the parent drug. Understanding its chemical properties, metabolic pathway, and analytical determination is paramount for researchers and professionals in drug development. The provided technical guide offers a comprehensive overview of these aspects, serving as a valuable resource for further investigation and application in pharmaceutical sciences.
